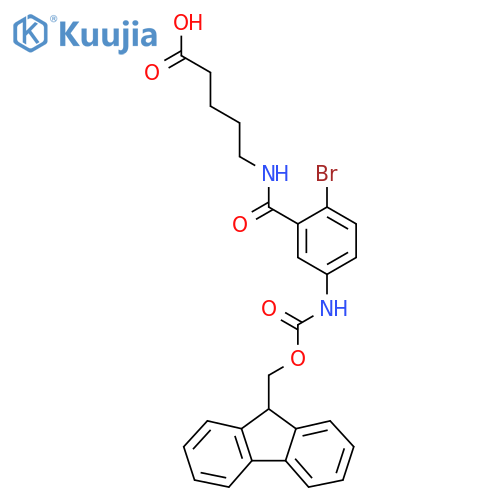Cas no 2172509-33-8 (5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
- EN300-1510718
- 2172509-33-8
- 5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
-
- インチ: 1S/C27H25BrN2O5/c28-24-13-12-17(15-22(24)26(33)29-14-6-5-11-25(31)32)30-27(34)35-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,12-13,15,23H,5-6,11,14,16H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: UJHLQRIVVZAGKA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(NCCCCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 536.09468g/mol
- どういたいしつりょう: 536.09468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1510718-500mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-1000mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-100mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-5000mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-10000mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-50mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-250mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-2500mg |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1510718-1.0g |
5-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172509-33-8 | 1g |
$0.0 | 2023-06-06 |
5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acidに関する追加情報
5-{2-ブロモ-5-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニルホルムアミド}ペンタン酸(CAS No. 2172509-33-8)の専門的解説
5-{2-ブロモ-5-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニルホルムアミド}ペンタン酸は、有機合成化学や医薬品開発において重要な役割を果たす保護基付きアミノ酸誘導体です。この化合物は、Fmoc保護基(9-フルオレニルメトキシカルボニル基)を有しており、ペプチド合成やバイオコンジュゲート化学において広く利用されています。特に、固相ペプチド合成(SPPS)プロセスにおいて、アミノ酸の保護と脱保護を制御するために使用されます。
近年、ペプチド医薬品やターゲットドラッグデリバリーシステムへの関心が高まる中、この化合物の需要も増加しています。研究者や企業は、高純度ペプチド合成や創薬研究において、このFmoc保護アミノ酸誘導体を重要な中間体として活用しています。また、CAS No. 2172509-33-8で検索されることが多く、学術論文や特許文献でも頻繁に言及されています。
この化合物の分子構造には、ブロモ置換基とカルボキシル基が含まれており、これらはさらなる化学修飾のための反応性サイトとして機能します。例えば、ブロモ基はパラジウム触媒を用いたクロスカップリング反応に利用可能であり、カルボキシル基はアミド結合形成やエステル化反応に適しています。この多機能性が、医薬品候補化合物の設計において重要な利点となっています。
分析技術の進歩に伴い、5-{2-ブロモ-5-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニル��ルムアミド}ペンタン酸の品質管理も高度化しています。HPLCや質量分析(MS)を用いた純度評価、NMRによる構造確認が標準的に行われています。特に、GMP基準に準拠した製造プロセスが求められる医薬品中間体としての用途では、厳格な品質管理が不可欠です。
市場動向として、バイオ医薬品や個別化医療の拡大に伴い、このような特殊なアミノ酸誘導体への投資が活発化しています。多くの製薬企業やCRO(契約研究機関)が、CAS No. 2172509-33-8を含む化合物ライブラリーを拡充しており、創薬プラットフォームの構築を進めています。また、サステナブルケミストリーの観点から、環境負荷の少ない合成法の開発も注目されています。
保管と取扱いにおいては、5-{2-ブロモ-5-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニルホルムアミド}ペンタン酸は一般的に室温以下で保存され、湿気を避ける必要があります。Fmoc保護基は塩基性条件下で脱保護されるため、取り扱い時には適切なpH管理が重要です。また、有機溶媒に溶解して使用されることが多く、DMFやジクロロメタンが一般的な溶媒として選択されます。
今後の展望として、AIを活用した分子設計や自動合成プラットフォームの発展により、このような特殊なアミノ酸誘導体の需要はさらに増加すると予想されます。特に、マクロサイクルペプチドやペプチドミメティックの開発において、CAS No. 2172509-33-8で表される化合物の応用範囲が拡大する可能性があります。研究者は、より効率的な合成法や新規な応用分野の開拓に取り組んでいます。
2172509-33-8 (5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)



